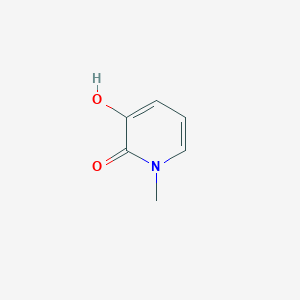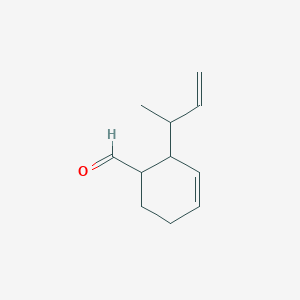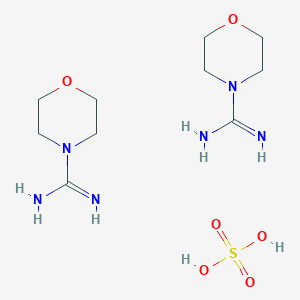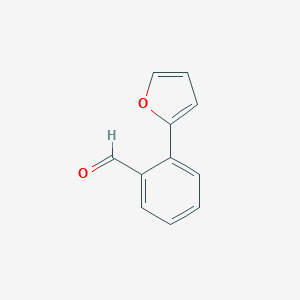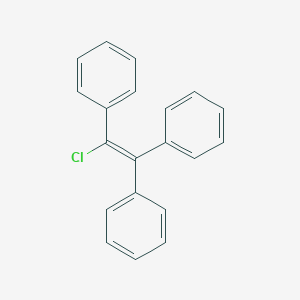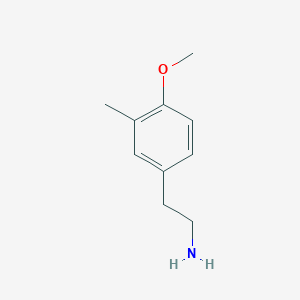
Monoheptyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoheptyl maleate is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a synthetic compound that is widely used in various laboratory experiments due to its unique properties. Monoheptyl maleate is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Monoheptyl maleate has a wide range of scientific research applications. It is commonly used as a surfactant in emulsion polymerization, which is a process used to produce polymer particles of uniform size and shape. Monoheptyl maleate is also used as a plasticizer in the production of PVC products. Additionally, it is used as a dispersant in the preparation of inorganic particles.
Mechanism Of Action
Monoheptyl maleate acts as a surfactant by reducing the interfacial tension between two immiscible liquids. It contains both hydrophilic and hydrophobic groups, which allows it to adsorb at the interface between two liquids. This reduces the surface tension and promotes the formation of stable emulsions.
Biochemical And Physiological Effects
Monoheptyl maleate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The use of Monoheptyl maleate in laboratory experiments offers several advantages. It is a highly effective surfactant that can be used in a variety of applications. It is also relatively inexpensive and readily available. However, there are some limitations to its use. Monoheptyl maleate is not stable at high temperatures and can decompose under acidic conditions. It is also not suitable for use in applications that require high levels of biocompatibility.
Future Directions
There are several areas of future research that could be explored with Monoheptyl maleate. One potential direction is the development of new synthesis methods that can produce higher yields of the compound. Another area of research could be the investigation of the use of Monoheptyl maleate in drug delivery systems. Additionally, the potential use of Monoheptyl maleate in environmental applications, such as the removal of oil spills, could be explored.
Conclusion
In conclusion, Monoheptyl maleate is a versatile compound that has many scientific research applications. Its unique properties make it an effective surfactant and plasticizer. While there are some limitations to its use, the potential future directions for research are numerous. Overall, Monoheptyl maleate is a valuable compound that has the potential to contribute to many areas of scientific research.
Synthesis Methods
Monoheptyl maleate is synthesized through the reaction of maleic anhydride with heptyl alcohol. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization or chromatography. The synthesis of Monoheptyl maleate is a simple and efficient process that yields high-quality products.
properties
CAS RN |
15420-83-4 |
|---|---|
Product Name |
Monoheptyl maleate |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(Z)-4-heptoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-6-9-15-11(14)8-7-10(12)13/h7-8H,2-6,9H2,1H3,(H,12,13)/b8-7- |
InChI Key |
IMHNCCFPIDJWFF-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



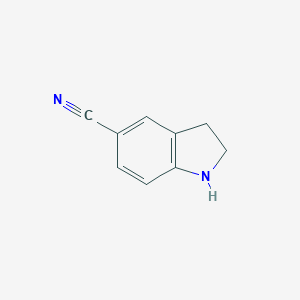
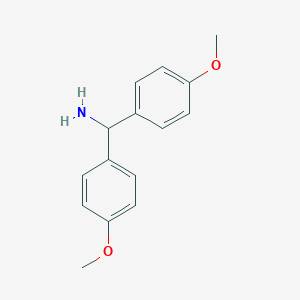
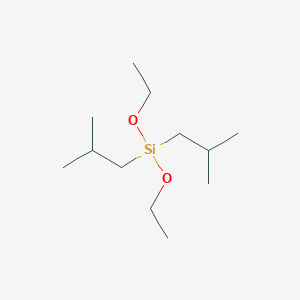
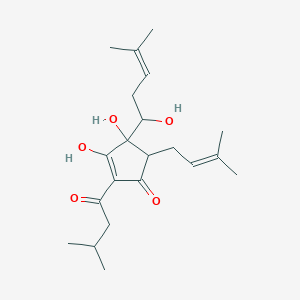
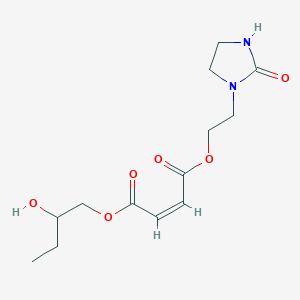
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)
